N-(2-methoxy-5-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group attached to an anthracene core, which is further substituted with a methoxy and methyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves multiple steps, starting with the preparation of the anthracene core. One common method involves the sulfonation of anthracene to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halides, nitro groups, or alkyl chains .
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism by which N-(2-methoxy-5-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the anthracene core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide: Similar in structure but with a cyclobutane ring instead of an anthracene core.
N-(2-methoxy-5-methylphenyl)acetamide: Features an acetamide group instead of a sulfonamide group.
2-methoxy-5-methylphenyl isocyanate: Contains an isocyanate group, offering different reactivity and applications.
Uniqueness
N-(2-methoxy-5-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to its combination of an anthracene core with a sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials .
Properties
Molecular Formula |
C22H17NO5S |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C22H17NO5S/c1-13-10-11-18(28-2)17(12-13)23-29(26,27)19-9-5-8-16-20(19)22(25)15-7-4-3-6-14(15)21(16)24/h3-12,23H,1-2H3 |
InChI Key |
LVKCKEVJQWQYRD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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